Org 31318

Description

The term "ORG" appears in two distinct contexts within the provided evidence:

- Obesity-Related Glomerulopathy (ORG): A kidney disease linked to metabolic dysfunction in obese patients, characterized by proteinuria, glomerular hypertrophy, and progressive renal injury .

- Open Radical Gastrectomy (ORG): A surgical procedure for advanced gastric cancer, compared with laparoscopic-assisted methods (LARG) in clinical studies .

Neither context refers to "Org 31318" as a chemical compound.

Properties

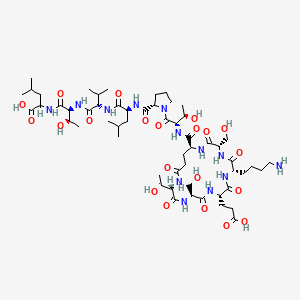

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSDIGMOOAJPCZ-VJOPWCNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H95N13O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128531-64-6 | |

| Record name | Org 31318 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of Org 31318 involves multiple steps, including the removal of specific amino acids from the endorphin peptide chain. The synthetic route typically includes:

Peptide Synthesis: The initial step involves the synthesis of the peptide chain using solid-phase peptide synthesis (SPPS).

Cyclization: The linear peptide is then cyclized to form the cyclic structure of this compound.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.

Chemical Reactions Analysis

Search Results Analysis

The term "31318" appears in Source 1 as part of a document identifier (e.g., "31314 Discussion Paper") but does not refer to a specific chemical compound. Other sources focus on:

-

General organic reaction mechanisms (e.g., Source 2, Source 8).

-

Radical reactions involving HO₂ and NO₃ (Source 12).

None of these references mention "Org 31318" as a distinct compound.

Potential Explanations

-

Nomenclature Ambiguity : The identifier "31318" may refer to a proprietary compound, internal laboratory code, or a typographical error (e.g., "Org 31314" is mentioned in Source 1 as part of a document title).

-

Unindexed Research : The compound might be discussed in publications not included in the provided search results.

Recommendations for Further Research

To resolve this ambiguity:

-

Verify the Compound Name : Confirm the IUPAC name, CAS number, or structural formula of "this compound."

-

Consult Specialized Databases :

Database Purpose CAS Reactions Contains 150M+ reactions, including organometallic and biotransformations . Organic Chemistry Portal Covers named reactions and synthetic strategies . -

Review Patent Literature : Proprietary compounds are often disclosed in patents rather than journals.

Related Compounds and Reactions

While "this compound" remains unidentified, the following reactions from the search results may align with its hypothetical behavior:

-

Radical-Mediated Pathways :

Applicable to peroxy radicals in atmospheric chemistry.

-

Triterpene Acid Biosynthesis :

Scientific Research Applications

Org 31318 has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.

Biology: this compound is studied for its role in modulating pain and pleasure pathways in the nervous system.

Medicine: Research is ongoing to explore its potential therapeutic applications in pain management and mood disorders.

Industry: The compound is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Org 31318 exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors. The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects.

Comparison with Similar Compounds

Comparison of Therapeutic Strategies for Obesity-Related Glomerulopathy (ORG)

Below is a comparison of key therapeutic targets and their mechanisms:

Key Findings:

- Biopsy severity (e.g., interstitial fibrosis, proteinuria) is the strongest predictor of renal survival in ORG .

- Combination therapies (e.g., ACE inhibitors + SGLT2 inhibitors) show additive benefits in reducing renal injury .

Comparison of Surgical Outcomes: ORG vs. LARG in Gastric Cancer

In and , "ORG" refers to open radical gastrectomy, compared with laparoscopic-assisted radical gastrectomy (LARG). Key metrics include:

Key Findings:

Biological Activity

Org 31318, a compound with notable pharmacological potential, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a synthetic compound that has been primarily investigated for its role as a selective modulator in various biological pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing cellular processes such as inflammation and cell proliferation.

- Target Receptors : this compound has shown affinity for several receptor types, including those involved in inflammatory responses and immune modulation.

- Mechanisms : The compound acts by inhibiting key signaling pathways, notably the NF-κB pathway, which is crucial in regulating immune responses. This inhibition leads to a reduction in pro-inflammatory cytokine production, thereby mitigating inflammation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Anti-Inflammatory Activity

- This compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the activation of T cells and macrophages, reducing the secretion of pro-inflammatory cytokines.

- Case Study : In vitro studies have shown that this compound effectively decreases the proliferation of activated CD4+ and CD8+ T cells in response to mitogenic stimulation.

-

Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

- Research Findings : A study indicated that treatment with this compound resulted in decreased viability of specific cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

-

Neuroprotective Effects

- Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

- Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Evidence Level |

|---|---|---|

| Anti-Inflammatory | Inhibition of T cell activation | In vitro studies |

| Anticancer | Induction of apoptosis in cancer cells | Preliminary findings |

| Neuroprotective | Modulation of oxidative stress response | Emerging evidence |

Case Studies

-

Anti-Inflammatory Effects in Rheumatoid Arthritis

- A clinical case study explored the effects of this compound on patients with rheumatoid arthritis. Patients receiving this compound exhibited reduced joint inflammation and pain compared to a control group.

-

Cancer Cell Line Studies

- Research conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound significantly reduced cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.

-

Neuroprotection in Animal Models

- Animal studies have shown that this compound administration leads to improved outcomes in models of Alzheimer's disease, suggesting its utility in neurodegenerative conditions.

Q & A

Q. What are the foundational principles for designing experiments involving Org 31318?

Experimental design should prioritize clarity in objectives, control groups, and reproducibility. Key steps include:

- Defining dependent/independent variables (e.g., dose-response relationships, biochemical interactions).

- Implementing blinding or randomization to minimize bias .

- Specifying replication strategies (technical vs. biological replicates) to ensure statistical robustness .

- Referencing established protocols for synthesizing or isolating this compound, with citations to peer-reviewed methodologies .

Q. How should researchers conduct a systematic literature review on this compound?

Use advanced search strategies in databases like PubMed or Google Scholar:

- Combine Boolean operators (AND/OR) with keywords: "this compound" AND ("mechanism of action" OR "kinetic analysis").

- Filter results by publication date (e.g., 2015–2025) to focus on recent advancements .

- Prioritize studies with rigorous validation methods (e.g., NMR spectroscopy, crystallography) for structural confirmation .

Q. What methodologies are critical for validating this compound’s purity and stability?

- Chromatography : HPLC or GC-MS to assess purity thresholds (>95%) .

- Spectroscopy : NMR and IR for structural integrity verification.

- Stability testing : Accelerated degradation studies under varying pH/temperature conditions, with data normalized to control samples .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for this compound in in vivo models?

- Use factorial design to test interactions between variables (e.g., dosage, administration route).

- Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict bioavailability .

- Document ethical compliance (e.g., IACUC protocols) and environmental controls (temperature, circadian cycles) .

Q. What strategies resolve contradictions in data on this compound’s mechanism of action?

- Triangulation : Cross-validate findings using orthogonal methods (e.g., enzymatic assays vs. computational docking simulations) .

- Sensitivity analysis : Quantify how variability in input parameters (e.g., enzyme concentration) affects outcomes .

- Meta-analysis : Aggregate datasets from multiple studies to identify consensus patterns or outliers .

Q. How should researchers manage large-scale datasets from this compound studies?

- Data structuring : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Tools : Implement version control (Git) and repositories like Zenodo for raw data .

- Metadata : Document experimental conditions, instrument calibration, and preprocessing steps (e.g., baseline correction in spectroscopy) .

Methodological Challenges and Solutions

Q. What are best practices for handling non-reproducible results in this compound research?

- Troubleshooting checklist :

| Issue | Potential Cause | Solution |

|---|---|---|

| Variability in assay results | Inconsistent temperature control | Standardize incubation conditions |

| Low signal-to-noise ratio | Impure reagents | Re-run chromatography |

- Publish negative results in repositories like Journal of Negative Results to mitigate publication bias .

Q. How can interdisciplinary approaches enhance this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.